Propyl-delta(8)-tetrahydrocannabinol, commonly referred to as delta-8-tetrahydrocannabinol, is a cannabinoid derived from cannabis. It is a structural isomer of delta-9-tetrahydrocannabinol, the primary psychoactive compound in cannabis. The difference between these two compounds lies in the position of a double bond in their molecular structure. Delta-8-tetrahydrocannabinol has gained attention due to its psychoactive properties and potential therapeutic benefits, often being marketed as a legal alternative to delta-9-tetrahydrocannabinol in various jurisdictions.
Delta-8-tetrahydrocannabinol is primarily synthesized from cannabidiol, which is abundant in hemp plants. Due to the low natural occurrence of delta-8-tetrahydrocannabinol in cannabis, most of the market supply is produced synthetically through chemical processes involving cannabidiol extraction and conversion.
Delta-8-tetrahydrocannabinol falls under the category of cannabinoids, which are compounds that interact with the endocannabinoid system in humans. It is classified as a phytocannabinoid due to its plant origin and possesses psychoactive effects similar but reportedly milder than those of delta-9-tetrahydrocannabinol.
The synthesis of delta-8-tetrahydrocannabinol typically involves an acid-catalyzed cyclization reaction of cannabidiol. Commonly used reagents include p-toluene sulfonic acid or other acids that facilitate the transformation of cannabidiol into delta-8-tetrahydrocannabinol through a process that may involve heating and refluxing under controlled conditions.
The molecular formula for delta-8-tetrahydrocannabinol is . Its structure features a cyclohexene ring with various functional groups that contribute to its biological activity.
Delta-8-tetrahydrocannabinol can undergo various chemical reactions typical for cannabinoids, including oxidation and reduction processes. These reactions can affect its stability and potency.
Delta-8-tetrahydrocannabinol exerts its effects primarily through interaction with cannabinoid receptors in the endocannabinoid system. It binds to CB1 receptors predominantly found in the brain, leading to psychoactive effects.
Research indicates that delta-8-tetrahydrocannabinol may have a lower affinity for CB1 receptors compared to delta-9-tetrahydrocannabinol, which could explain its milder psychoactive effects . Additionally, it has been shown to exhibit antiemetic properties and potential neuroprotective effects.
Relevant analyses indicate that impurities often accompany synthetic preparations due to residual solvents or starting materials .
Delta-8-tetrahydrocannabinol has been studied for various applications:
Propyl-delta(8)-tetrahydrocannabinol (C₁₉H₂₆O₂) is a tricyclic terpenoid featuring a trans-configuration at the 6aR,10aR chiral centers. Its defining structural characteristic is a double bond between carbons C8 and C9 in the cyclohexene ring, distinguishing it from delta-9-THC, where the double bond resides between C9 and C10 [1] [6]. The propyl side chain (C3H₇) attached to the aromatic ring contrasts with delta-9-THC’s pentyl chain (C5H₁₁), reducing its alkyl length by two methylene units [5] [8]. This side chain modification significantly alters molecular interactions with cannabinoid receptors [8].
Table 1: Atomic Coordinates of Propyl-delta(8)-THC
Atom | Bond Position | Hybridization |
---|---|---|
C8 | Double bond (C8=C9) | sp² |
C3 | Propyl chain attachment | sp³ |
O1 | Phenolic hydroxyl | sp³ |
The systematic IUPAC name for this compound is (6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol, reflecting its stereochemistry and functional groups [1] [5]. It is cataloged under CAS Registry Number 31262-38-1, with the SMILES notation CCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)O
encoding its 3D conformation [1] [5]. Alternative designations include "Propyl-Δ⁸-THC" and "Delta-8-tetrahydrocannabinol C3 homologue," emphasizing its structural relationship to classical THC variants [5] [6].
Propyl-delta(8)-THC exhibits high lipophilicity (log P ≈ 7.4), typical of cannabinoids, facilitating blood-brain barrier penetration [6] [8]. Its boiling point is 353.2°C at 760 mmHg, with a flash point of 132.4°C and vapor pressure of 1.79 × 10⁻⁵ mmHg at 25°C [5]. The compound’s density is 1.034 g/cm³, and its refractive index is 1.535 [5]. Unlike delta-9-THC, delta-8 isomers demonstrate superior oxidative stability due to the C8 double bond’s lower reactivity, resisting degradation to cannabinol (CBN) [6]. Crystallographic data remain limited due to its viscous, oil-like state at room temperature [5] [6].
Table 2: Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Molecular Weight | 286.41 g/mol | - |
Boiling Point | 353.2°C | 760 mmHg |
Flash Point | 132.4°C | - |
Density | 1.034 g/cm³ | 20°C |
Vapor Pressure | 1.79 × 10⁻⁵ mmHg | 25°C |
Refractive Index | 1.535 | - |
Structural & Stability Comparisons:
Pharmacological Differences:
Table 3: Pharmacological Comparison to Homologues
Cannabinoid | CB1 Affinity (Kᵢ, nM) | Psychoactive Potency | Side Chain Length |
---|---|---|---|
Propyl-delta(8)-THC | 58 | Low | C3 |
Delta-9-THC | 25 | High | C5 |
Delta-8-THC (pentyl) | 40 | Moderate | C5 |
Homologue Synthesis:Propyl-delta(8)-THC can be synthesized via acid-catalyzed cyclization of propyl-cannabidiol (CBD) using tosylic acid or Lewis catalysts—similar to pentyl-delta(8)-THC production [6] [8]. Late-stage Suzuki-Miyaura cross-coupling of brominated THC intermediates with propyl boronic esters offers an alternative route [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7